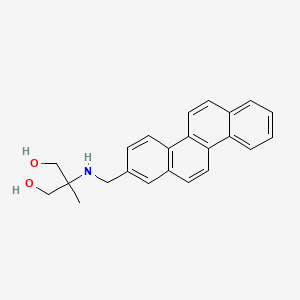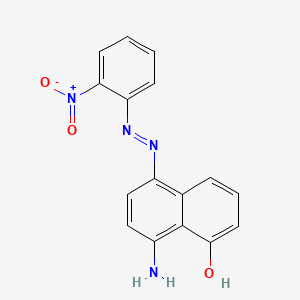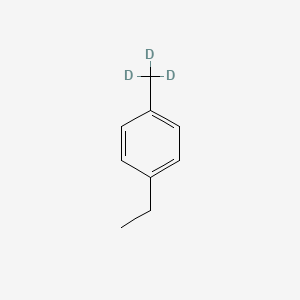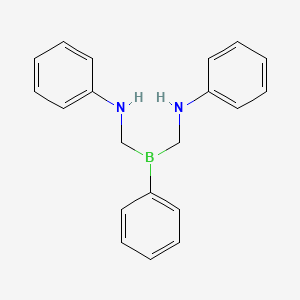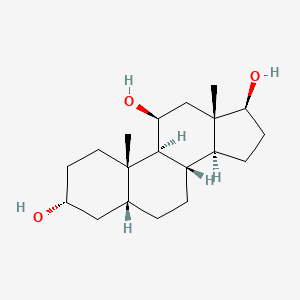
5beta-Androstan-3alpha,11beta,17beta-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5beta-Androstan-3alpha,11beta,17beta-triol: is a steroid compound with the molecular formula C19H32O3. It is a derivative of androstane, characterized by hydroxyl groups at the 3alpha, 11beta, and 17beta positions. This compound is part of the broader class of androgens and derivatives, which are known for their role in the development of masculine characteristics and various physiological functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5beta-Androstan-3alpha,11beta,17beta-triol typically involves multi-step organic reactions starting from simpler steroid precursors. Common synthetic routes include the hydroxylation of androstane derivatives at specific positions using reagents such as osmium tetroxide (OsO4) or selenium dioxide (SeO2). The reaction conditions often require controlled temperatures and the presence of catalysts to ensure selective hydroxylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing batch reactors and continuous flow systems. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: 5beta-Androstan-3alpha,11beta,17beta-triol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions at the hydroxyl positions, where hydroxyl groups are replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC), controlled temperatures.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3), inert atmosphere.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of hydroxyl groups.
Substitution: Formation of halogenated steroids or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5beta-Androstan-3alpha,11beta,17beta-triol is used as a precursor for the synthesis of various steroid derivatives. It serves as a model compound for studying steroid chemistry and reaction mechanisms.
Biology: In biological research, this compound is studied for its role in steroid metabolism and its effects on cellular processes. It is used in experiments to understand the biosynthesis and regulation of steroid hormones.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may have roles in hormone replacement therapy, treatment of hormonal imbalances, and as a biomarker for certain medical conditions.
Industry: In the industrial sector, this compound is used in the production of steroid-based pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
Mecanismo De Acción
The mechanism of action of 5beta-Androstan-3alpha,11beta,17beta-triol involves its interaction with specific molecular targets, such as androgen receptors. Upon binding to these receptors, it modulates gene expression and influences various physiological processes. The pathways involved include the regulation of protein synthesis, cell growth, and differentiation. The compound’s effects are mediated through its ability to activate or inhibit specific signaling cascades within cells.
Comparación Con Compuestos Similares
- 5alpha-Androstan-3beta,17beta-diol
- 5alpha-Androstan-3alpha,17beta-diol
- 9-fluoro-17-methyl-5beta-androstane-3alpha,11beta,17beta-triol
Comparison: 5beta-Androstan-3alpha,11beta,17beta-triol is unique due to its specific hydroxylation pattern at the 3alpha, 11beta, and 17beta positions. This distinct structure imparts unique biological and chemical properties compared to other similar compounds. For instance, the presence of the 11beta-hydroxyl group may influence its interaction with enzymes and receptors differently than compounds lacking this functional group.
Propiedades
Número CAS |
20685-55-6 |
|---|---|
Fórmula molecular |
C19H32O3 |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
(3R,5R,8S,9S,10S,11S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,11,17-triol |
InChI |
InChI=1S/C19H32O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-17,20-22H,3-10H2,1-2H3/t11-,12-,13+,14+,15+,16+,17-,18+,19+/m1/s1 |
Clave InChI |
FNICIUSFFWRLFW-SOLHUYMASA-N |
SMILES isomérico |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4O)C)O)O |
SMILES canónico |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4O)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxa-6-azabicyclo[3.1.0]hex-4-en-3-one, 6-methyl-](/img/structure/B13787525.png)
![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[hydroxy(ditritio)methyl]oxan-2-yl] hydrogen phosphate](/img/structure/B13787529.png)


